

A Comparative Study of the Thermochemical Properties of Ethyl Nitrite and Methyl Nitrite

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Compound of Interest

Compound Name: Ethyl nitrite

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This guide provides a comprehensive comparison of the thermochemical properties of **ethyl nitrite** and **methyl nitrite**. The information presented is supported by experimental data and computational studies, offering valuable insights for researchers in various fields, including atmospheric chemistry, combustion science, and pharmacology.

Data Presentation: Thermochemical Properties

The following tables summarize key thermochemical data for **ethyl nitrite** and **methyl nitrite**. These values are crucial for understanding the stability, reactivity, and energy changes associated with these compounds.

Table 1: Enthalpy of Formation ($\Delta_f H^\circ$)

Compound	Formula	State	$\Delta_f H^\circ$ (kJ/mol) at 298.15 K	$\Delta_f H^\circ$ (kcal/mol) at 298.15 K
Ethyl Nitrite	C ₂ H ₅ ONO	Gas	-98.32 ± 0.58[1]	-23.58 ± 0.12[1]
Methyl Nitrite	CH ₃ ONO	Gas	-65.44 ± 0.42[1]	-15.64 ± 0.10[1]

Table 2: Bond Dissociation Energies (BDE)

Compound	Bond	BDE (kJ/mol)	BDE (kcal/mol)
Ethyl Nitrite	C ₂ H ₅ O–NO	~174	~41.5[2]
Methyl Nitrite	CH ₃ O–NO	~172	41.1

Experimental Protocols

The determination of the thermochemical properties of **ethyl nitrite** and **methyl nitrite** relies on a combination of experimental techniques and computational methods.

Experimental Methods

- **Photofragment Translational Spectroscopy (PTS):** This technique is employed to investigate the dynamics of photodissociation. A molecular beam of the target compound is crossed with a laser beam, and the resulting fragments are detected. By measuring the time-of-flight and angular distribution of the fragments, the bond dissociation energies and the energy distribution among the products can be determined.[3]
- **Gas Chromatography-Infrared Spectroscopy (GC-IR):** This method is used to analyze the products of thermal decomposition. The compounds are separated by gas chromatography and then identified by their characteristic infrared absorption spectra.
- **Kinetic Studies:** The rates of thermal decomposition are measured by monitoring the change in concentration of the reactant over time, often using techniques like pressure measurements or spectroscopic methods. These kinetic data are then used to derive activation energies and other kinetic parameters.[2][4][5]

Computational Methods

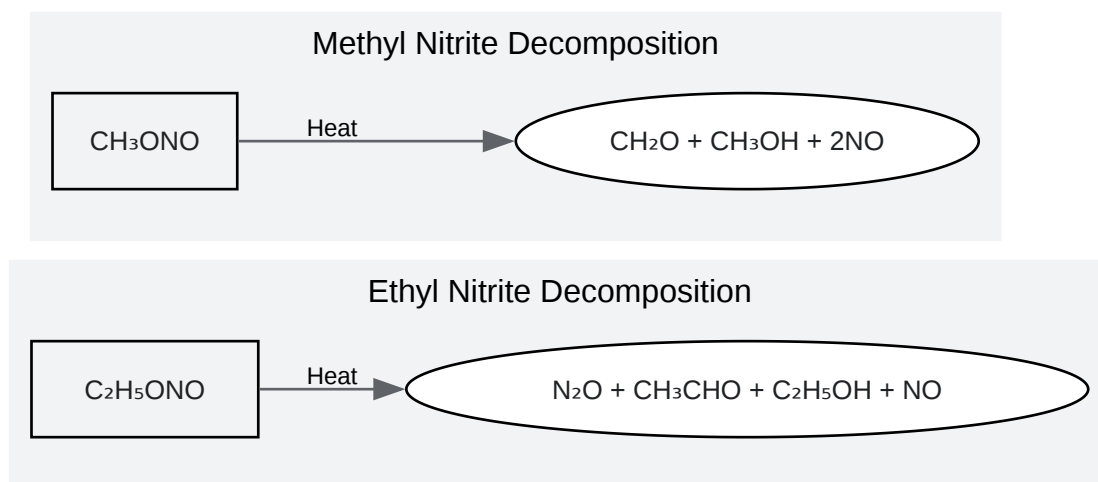
- **Ab initio and Density Functional Theory (DFT) Calculations:** Quantum chemical calculations are extensively used to predict the thermochemical properties of molecules. Methods like G3, CBS-QB3, and CBS-APNO are employed to calculate enthalpies of formation and bond dissociation energies with high accuracy.[1] These computational approaches provide valuable insights into reaction mechanisms and energetics, complementing experimental findings.

Signaling Pathways and Decomposition Mechanisms

The decomposition of **ethyl nitrite** and **methyl nitrite** can be initiated by heat (thermal decomposition) or by light (photodissociation). Understanding these pathways is critical for predicting their behavior in various environments.

Thermal Decomposition

The thermal decomposition of both **ethyl nitrite** and **methyl nitrite** proceeds through complex radical chain mechanisms.

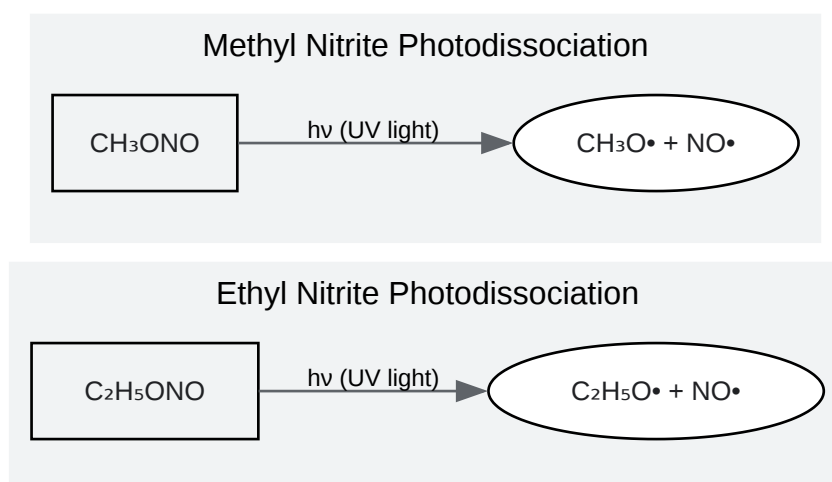


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Caption: Thermal decomposition pathways of ethyl and **methyl nitrite**.^{[4][6][7]}

Photodissociation

Upon absorption of ultraviolet light, both **ethyl nitrite** and **methyl nitrite** primarily undergo cleavage of the weak O–N bond.



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Caption: Primary photodissociation pathways of ethyl and **methlyl nitrite**.^{[3][8]}

Comparative Analysis

The thermochemical data reveal that **ethyl nitrite** is thermodynamically more stable than **methlyl nitrite**, as indicated by its more negative enthalpy of formation. This difference can be attributed to the electron-donating effect of the ethyl group compared to the methyl group, which strengthens the C-O bond.

The primary decomposition pathways for both molecules are similar, involving the initial cleavage of the O-N bond. However, the subsequent reactions of the resulting alkoxy radicals differ, leading to different final products. The photodissociation of both compounds is a clean source of alkoxy and nitric oxide radicals, making them useful precursors for studying the chemistry of these radical species.

In conclusion, this guide provides a detailed comparison of the thermochemical properties of **ethyl nitrite** and **methlyl nitrite**, supported by experimental and computational data. The presented information on their stability, decomposition pathways, and the methodologies used for their characterization is intended to be a valuable resource for the scientific community.

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